Thieno[2,3-b]quinoline-2-carboxylic acid

Catalog No.
S712203
CAS No.
52026-70-7
M.F
C12H7NO2S
M. Wt
229.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thieno[2,3-b]quinoline-2-carboxylic acid

CAS Number

52026-70-7

Product Name

Thieno[2,3-b]quinoline-2-carboxylic acid

IUPAC Name

thieno[2,3-b]quinoline-2-carboxylic acid

Molecular Formula

C12H7NO2S

Molecular Weight

229.26 g/mol

InChI

InChI=1S/C12H7NO2S/c14-12(15)10-6-8-5-7-3-1-2-4-9(7)13-11(8)16-10/h1-6H,(H,14,15)

InChI Key

FSEPCRFINOFJMC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)O
  • Antioxidant and Anti-inflammatory Properties

    Studies have investigated TQQA derivatives for their antioxidant and anti-inflammatory properties. One study evaluated novel TQQA derivatives containing different functional groups (β-diketone, pyrazole, and flavone) and found that some derivatives exhibited good antioxidant activity, while others containing a pyrazole core showed promising anti-inflammatory activity [“Synthesis and Biological Activity of Some Novel Thieno[2,3- b ]quinoline, Quinolino[3′,2′:4,5] thieno[3,2- d ]pyrimidine and Pyrido[2′,3′:4,5] thieno[2,3- b ]quinoline Derivatives,” ].

  • Development of New Drugs

    TQQA itself may also serve as a building block for the synthesis of more complex molecules with potential therapeutic applications. Quinoline derivatives, a class of molecules that includes TQQA, have been shown to possess antibacterial and anticancer activities [“Synthesis and Biological Activity of Some Novel Thieno[2,3- b ]quinoline, Quinolino[3′,2′:4,5] thieno[3,2- d ]pyrimidine and Pyrido[2′,3′:4,5] thieno[2,3- b ]quinoline Derivatives,” ]. By incorporating TQQA into new molecular structures, researchers can explore its potential for developing novel drugs.

Thieno[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound characterized by a fused ring system that includes both thieno and quinoline moieties. Its molecular formula is C12_{12}H7_7NO2_2S, with a molecular weight of approximately 229.26 g/mol . The compound features a carboxylic acid functional group at the 2-position of the quinoline ring, which contributes to its chemical reactivity and potential biological activity.

The structure of thieno[2,3-b]quinoline-2-carboxylic acid can be visualized as a quinoline ring fused to a thiophene ring, providing unique electronic properties that may enhance its interactions with biological targets.

Typical of carboxylic acids and heterocycles:

  • Esterification: Reacting with alcohols can yield esters, which are useful in medicinal chemistry.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of thieno[2,3-b]quinoline.
  • Nucleophilic Substitution: The presence of the carboxylic acid group allows for nucleophilic attack at the carbon adjacent to the sulfur atom in the thiophene ring.

These reactions are significant for modifying the compound to enhance its biological or chemical properties.

Thieno[2,3-b]quinoline-2-carboxylic acid has shown potential biological activities, particularly in pharmacology. Some studies suggest that derivatives of this compound exhibit:

  • Antimicrobial Activity: In vitro studies indicate effectiveness against various bacterial strains.
  • Anticancer Properties: Some derivatives have been investigated for their ability to inhibit tumor cell proliferation.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways.

The precise mechanisms of action are still under investigation, but the unique structure contributes to its bioactivity.

Several synthetic routes have been reported for thieno[2,3-b]quinoline-2-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted anilines and thiophene derivatives, cyclization can yield the desired compound.
  • Functional Group Transformations: Existing compounds can be modified through oxidation or reduction processes to introduce the carboxylic acid functionality.
  • Multi-step Synthesis: A combination of reactions including alkylation and cyclization may be employed for more complex derivatives.

These methods allow for the generation of various analogs with potentially enhanced properties.

Thieno[2,3-b]quinoline-2-carboxylic acid has several applications in research and industry:

  • Pharmaceutical Development: Its derivatives are explored as potential drugs due to their biological activities.
  • Chemical Probes: Used in proteomics and biochemical assays to study enzyme functions and interactions.
  • Material Science: Investigated for use in organic electronics and photonic devices due to their electronic properties.

These applications highlight its versatility in both biological and material sciences.

Studies on thieno[2,3-b]quinoline-2-carboxylic acid interactions focus on its binding affinity with various biological targets:

  • Protein-Ligand Interactions: Research indicates that this compound can bind to specific proteins involved in disease pathways, influencing their activity.
  • Receptor Binding Studies: It has been evaluated for binding to receptors associated with neurotransmitter systems, suggesting potential neurological applications.

Understanding these interactions is crucial for further development as a therapeutic agent.

Thieno[2,3-b]quinoline-2-carboxylic acid shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Thieno[3,2-b]quinolineFused thiophene and quinoline ringsDifferent fusion position; potential different bioactivity
Quinoline-2-carboxylic acidQuinoline core with carboxylic acidLacks thiophene; simpler electronic properties
ThienopyridinePyridine instead of quinolineAltered electronic characteristics; different bioactivity
ThienothiazoleContains thiazole ringUnique reactivity due to sulfur and nitrogen

Thieno[2,3-b]quinoline-2-carboxylic acid stands out due to its specific fusion of thiophene and quinoline rings along with the carboxylic acid group, which enhances its reactivity and potential biological function compared to these similar compounds.

Thieno[2,3-b]quinoline-2-carboxylic acid exhibits a distinctive heterocyclic structure characterized by a fused ring system that combines a thiophene ring with a quinoline moiety [1]. The molecular formula is C12H7NO2S, with an average molecular mass of 229.253 daltons and a monoisotopic mass of 229.019749 daltons [1]. The compound features a planar aromatic system where the thiophene ring is fused to the quinoline nucleus at the 2,3-positions .

The molecular structure is stabilized by extensive π-electron delocalization across the fused ring system, which contributes to its aromatic character [3]. The carboxylic acid functional group is positioned at the 2-position of the thieno ring, providing both structural rigidity and chemical reactivity . The heterocyclic framework incorporates both sulfur and nitrogen heteroatoms, which significantly influence the electronic distribution and conformational preferences of the molecule [3].

Conformational analysis reveals that the molecule adopts a predominantly planar configuration due to the constraints imposed by the fused ring system [4]. The planar arrangement facilitates optimal orbital overlap and maintains the aromatic stabilization energy throughout the conjugated system [5]. The presence of the carboxylic acid group introduces a slight deviation from perfect planarity, particularly at the C-COOH bond, which can exhibit limited rotational freedom [5].

Physicochemical Parameters

The physicochemical properties of thieno[2,3-b]quinoline-2-carboxylic acid are characterized by several key parameters that influence its chemical behavior and potential applications. The compound demonstrates limited aqueous solubility, which is typical for aromatic heterocyclic carboxylic acids [6].

Physical Properties Data

PropertyValueReference
Molecular Weight229.25-229.26 g/mol [1] [7]
Melting PointNot definitively reported [7]
Boiling PointNot available [7]
DensityNot available [7]
CAS Registry Number52026-70-7 [1] [7]

Related ester derivatives provide insight into the thermal properties of the parent acid. The ethyl ester derivative exhibits a melting point of 175°C and a predicted boiling point of 425.8±25.0°C [8]. The predicted density for the ethyl ester is 1.321±0.06 g/cm³, and the predicted pKa value is 3.05±0.40 [8].

The compound's limited water solubility has been identified as a significant challenge in pharmaceutical applications, with research efforts focused on developing strategies to improve solubility while maintaining biological activity [6]. The polar carboxylic acid group contributes to hydrogen bonding capabilities, which can influence both solubility and intermolecular interactions [6].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for thieno[2,3-b]quinoline-2-carboxylic acid and its derivatives. Proton nuclear magnetic resonance analysis of related compounds reveals characteristic chemical shift patterns that reflect the electronic environment of the fused ring system [9] [10].

For methyl thieno[2,3-b]quinoline-2-carboxylate derivatives, typical proton nuclear magnetic resonance signals appear in the aromatic region between 7.45-8.63 parts per million [9]. The carboxylic ester methyl group typically resonates around 3.99 parts per million, while additional methyl substituents on the quinoline ring appear at approximately 2.87 parts per million [9].

Carbon-13 nuclear magnetic resonance spectroscopy of related derivatives shows the carbonyl carbon of the carboxylic acid functionality resonating at approximately 186.9 parts per million in deuterated chloroform [11]. The aromatic carbon signals typically appear in the range of 106-177 parts per million, reflecting the diverse electronic environments within the fused ring system [11].

Mass Spectrometry Profiles

Mass spectrometric analysis of thieno[2,3-b]quinoline-2-carboxylic acid provides molecular ion confirmation and fragmentation patterns characteristic of the heterocyclic structure. The molecular ion peak appears at mass-to-charge ratio 229, corresponding to the molecular formula C12H7NO2S [1].

Related derivatives demonstrate predictable fragmentation patterns in mass spectrometry. For example, 8-methylthieno[2,3-b]quinoline-2-carboxylic methyl ester shows a molecular ion peak at mass-to-charge ratio 257 [9]. The fragmentation typically involves loss of the carboxyl group and subsequent ring fragmentation, providing structural confirmation [9].

High-resolution mass spectrometry provides precise molecular mass determination, with the monoisotopic mass recorded as 229.019749 daltons [1]. This precision enables definitive molecular formula assignment and distinguishes the compound from potential isomers [1].

Infrared Spectroscopy Features

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups in thieno[2,3-b]quinoline-2-carboxylic acid. The carboxylic acid carbonyl stretch appears as a prominent peak around 1715 reciprocal centimeters [9].

Related thieno[2,3-b]pyrrolone compounds exhibit carbonyl stretches at 1725 and 1635 reciprocal centimeters, indicating the influence of the heterocyclic environment on vibrational frequencies [11]. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the fingerprint region between 1400-1600 reciprocal centimeters [11].

The disappearance of specific peaks upon chemical transformation provides structural confirmation. For instance, the loss of carbon-chlorine stretching at 1085 reciprocal centimeters upon cyclization confirms successful ring closure in synthetic procedures [9].

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural confirmation and precise geometric parameters for thieno[2,3-b]quinoline-2-carboxylic acid derivatives. Recent crystallographic studies on related thieno[2,3-b]quinoline compounds confirm the planar nature of the fused ring system and provide detailed bond length and angle measurements [4].

The crystal structure analysis reveals that the fused ring system maintains planarity with minimal deviation from the mean plane [4]. Bond lengths within the quinoline portion are consistent with aromatic character, while the thiophene ring exhibits typical thiophene bond parameters [4].

Intermolecular interactions in the crystal lattice are primarily governed by hydrogen bonding involving the carboxylic acid group and π-π stacking interactions between aromatic rings [12]. These interactions influence the packing arrangement and contribute to the overall crystal stability [12].

The crystallographic data confirms the regiospecific nature of the ring fusion, with the thiophene ring connected at the 2,3-positions of the quinoline nucleus as determined by connectivity analysis [4]. Space group assignments and unit cell parameters provide additional structural details essential for complete characterization [12].

Electronic Structure and Theoretical Properties

Theoretical calculations using density functional theory methods provide insights into the electronic structure and molecular properties of thieno[2,3-b]quinoline-2-carboxylic acid. These computational studies reveal the distribution of electron density and molecular orbital characteristics [4] [13].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels influence the compound's reactivity and potential biological interactions [5]. The extended π-conjugation system results in delocalized molecular orbitals that span the entire fused ring framework [5].

Quantum mechanical calculations demonstrate that the sulfur and nitrogen heteroatoms significantly perturb the electronic structure compared to purely carbocyclic analogs [5]. The electron-withdrawing carboxylic acid group further modifies the electronic distribution, creating regions of enhanced electrophilicity [5].

Computational studies on related quinoline systems indicate that chelation with metal ions, particularly magnesium, represents a determining factor in biological interactions [5]. The theoretical calculations support experimental observations regarding structure-activity relationships and provide guidance for rational molecular design [5].

XLogP3

3.2

Wikipedia

Thieno[2,3-b]quinoline-2-carboxylic acid

Dates

Last modified: 08-15-2023

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